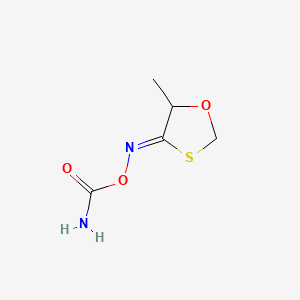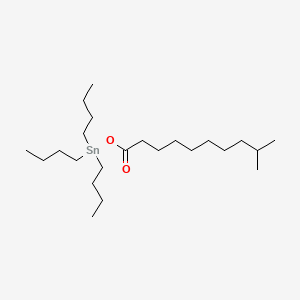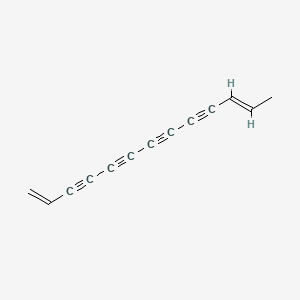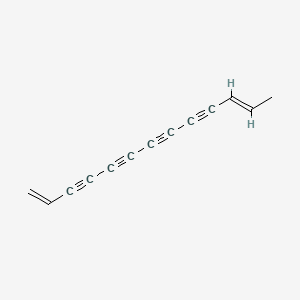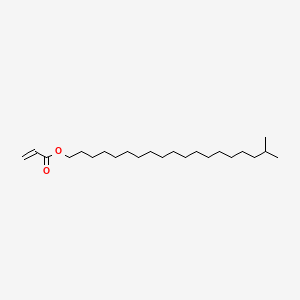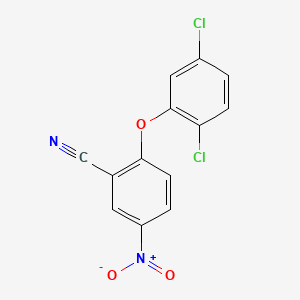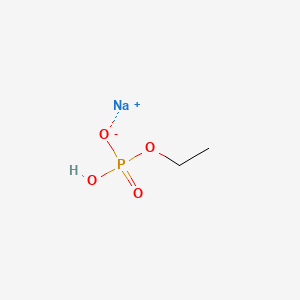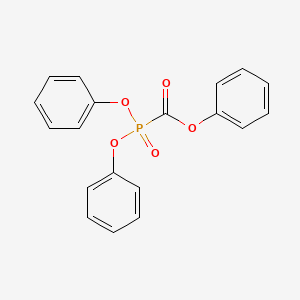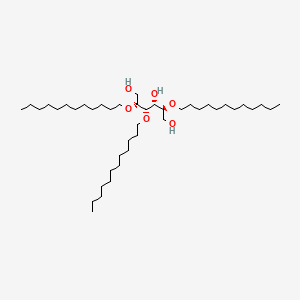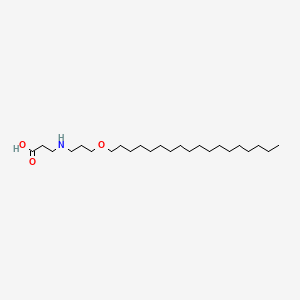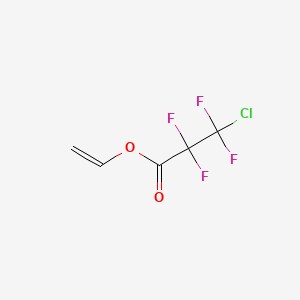
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H3ClF4O2. . This compound is characterized by its unique structure, which includes both vinyl and fluorinated groups, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Polymerization: The vinyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen chloride are used.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-2,2,3,3-tetrafluoropropanoic acid derivatives.
Addition Reactions: Products include 3-chloro-2,2,3,3-tetrafluoropropanoic acid derivatives with additional halogen atoms.
Polymerization: The resulting polymers exhibit unique properties such as high thermal stability and chemical resistance.
Applications De Recherche Scientifique
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability.
Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that have affinity for fluorinated molecules.
Pathways Involved: It can modulate biochemical pathways related to fluorine metabolism and incorporation into biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vinyl 3-chloro-2,2,3,3-tetrafluoropropanoate
- Vinyl 3-chloro-2,2,3,3-tetrafluorobutanoate
- Vinyl 3-chloro-2,2,3,3-tetrafluoropentanoate
Uniqueness
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is unique due to its specific combination of vinyl and fluorinated groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
84145-19-7 |
|---|---|
Formule moléculaire |
C5H3ClF4O2 |
Poids moléculaire |
206.52 g/mol |
Nom IUPAC |
ethenyl 3-chloro-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C5H3ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H,1H2 |
Clé InChI |
HLZZKBZAPCCVIE-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)C(C(F)(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





